Teferrol, also known as iron polymaltose complex, is a pharmaceutical compound primarily used as an iron supplement. It consists of ferric hydroxide complexed with maltodextrins, which are polysaccharides derived from starch. This formulation enhances the solubility and bioavailability of iron, making it suitable for treating iron deficiency anemia. The compound is characterized by its ability to release iron in a controlled manner, minimizing gastrointestinal side effects commonly associated with other iron supplements.
FCM acts as an iron replacement therapy. Upon intravenous administration, FCM releases iron into the bloodstream, replenishing iron stores and promoting red blood cell production to treat IDA []. The slow release of iron from FCM helps minimize the risk of iron overload, a potential side effect of other iron replacement therapies [].
Teferrol exhibits significant biological activity as an iron supplement. It is primarily used to treat conditions associated with iron deficiency anemia. The controlled release of iron allows for better tolerance and fewer side effects compared to traditional iron salts. Studies have shown that Teferrol does not significantly interact with many commonly used medications, thereby maintaining its efficacy while minimizing adverse interactions .
In vitro studies indicate that Teferrol does not precipitate or interact negatively with a wide range of food components, which enhances its usability in various dietary contexts .
The synthesis of Teferrol involves the complexation of ferric hydroxide with maltodextrins. The general synthesis process includes:
This method ensures that the iron is effectively stabilized within the maltodextrin matrix, enhancing its solubility and bioavailability.
Teferrol is primarily utilized in clinical settings for:
Interaction studies have demonstrated that Teferrol has a low propensity for adverse interactions with other drugs and dietary components. For instance:
These findings suggest that Teferrol can be safely administered alongside various medications and foods.
Teferrol shares similarities with several other iron supplements but is unique due to its formulation and mechanism of action. Here are some comparable compounds:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Iron(III) Hydroxide Polymaltose | Ferric hydroxide + maltodextrin | Enhanced solubility and reduced gastrointestinal side effects |
| Ferrous Sulfate | Ferrous sulfate | More prone to gastrointestinal irritation |
| Iron(II) Gluconate | Ferrous gluconate | Higher incidence of side effects compared to Teferrol |
| Iron(III) Citrate | Ferric citrate | Less stable than polymaltose complex |
Teferrol's unique formulation allows for better patient tolerance and compliance compared to traditional iron supplements, making it a preferred choice in many clinical scenarios.
Teferrol, scientifically designated as iron polymaltose complex, possesses the definitive molecular formula C₁₂H₂₅FeO₁₄ [1] [2] [3]. This macromolecular iron preparation exhibits a molecular weight of 449.16 grams per mole when considering the basic structural unit [1] [2] [4]. However, the complete polymeric structure demonstrates significantly higher molecular weights, with reported values ranging from 50,000 to 52,300 daltons [5] [6]. The compound maintains the Chemical Abstracts Service registry number 53858-86-9 [1] [7] [4], establishing its unique chemical identity within pharmaceutical and research databases.
The molecular composition reveals a complex stoichiometric relationship where each iron center coordinates with multiple hydroxide groups and polymaltose ligands [8] [5]. Advanced gel permeation chromatography studies have confirmed that the molecular weight distribution typically falls within the range of 30,000 to 80,000 daltons for therapeutically relevant preparations [9]. The iron content constitutes approximately 27 to 30 percent by mass of the total complex [5] [4] [10], representing a substantial proportion that enables effective iron supplementation applications.
Structural analysis through elemental composition demonstrates the presence of carbon (16.84%), hydrogen (2.69%), and trace nitrogen content (0.73%) [10]. The remaining mass comprises iron, oxygen, and associated hydroxyl groups that form the fundamental framework of the polymaltose complex [5] [11]. Thermogravimetric analysis indicates variable water content, contributing to the indeterminate nature of the precise molecular formula [12].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅FeO₁₄ |
| Molecular Weight (Basic Unit) | 449.16 g/mol |
| Polymeric Molecular Weight | 50,000-52,300 Da |
| CAS Registry Number | 53858-86-9 |
| Iron Content | 27-30% by mass |
| Carbon Content | 16.84% |
| Hydrogen Content | 2.69% |
| PubChem CID | 76960246 |
Teferrol exhibits a sophisticated macromolecular architecture consisting of polynuclear iron(III) hydroxide cores stabilized by surrounding polymaltose molecules [13] [5] [14]. The fundamental structural unit comprises iron(III) hydroxide in the form Fe(OH)₃·H₂O, which forms the central coordination framework [8]. Spectroscopic investigations reveal that these iron cores adopt ferrihydrite-like structures with characteristic lattice spacings ranging from 2.2 to 2.8 Angstroms [11].
High-resolution transmission electron microscopy studies demonstrate that the iron cores exist as nanoscale domains measuring 2 to 6 nanometers in diameter [11]. These cores display varying degrees of crystalline ordering, with some regions exhibiting well-defined lattice periodicities while others present more amorphous characteristics [11]. The heterogeneous nature of these iron cores suggests complex structural arrangements involving close-packed oxygen and hydroxyl layers without extensive long-range correlation [11].
The polymaltose component functions as a stabilizing carbohydrate ligand that prevents precipitation and maintains the complex in aqueous solution [5] [14]. Nuclear magnetic resonance spectroscopy confirms the presence of maltose oligosaccharide units linked through α-1,4 and α-1,6 glycosidic bonds [8]. The polymaltose chains exhibit partial hydrolysis, creating multiple coordination sites for iron binding through hydroxyl and carboxyl functional groups [15] [16].
X-ray diffraction patterns reveal broad, diffuse scattering bands characteristic of poorly ordered nanocrystalline materials [11]. The absence of sharp diffraction peaks confirms the nanoscale nature of the iron domains and the lack of extensive crystalline periodicity [11]. Fourier transform analysis of electron microscopy images shows two prominent rings at 2.6 and 2.1 Angstroms, consistent with ferrihydrite structural motifs [11].
Mössbauer spectroscopy investigations provide detailed information about the iron oxidation states and local coordination environments [11]. The spectra demonstrate non-Lorentzian patterns that require fitting with multiple quadrupole doublets, indicating heterogeneous iron sites within the complex [11]. Temperature-dependent measurements reveal magnetic relaxation behavior consistent with superparamagnetic iron nanoparticles [11].
The coordination chemistry of iron(III) within Teferrol involves predominantly octahedral geometries around individual iron centers [7] [17] [18]. Each iron(III) ion coordinates with six donor atoms from surrounding hydroxide groups and polymaltose ligands, creating stable coordination spheres [14] [17]. The preference for octahedral coordination reflects the d⁵ electronic configuration of high-spin iron(III), which achieves maximum crystal field stabilization in this geometry [19].
Detailed coordination analysis reveals that iron(III) centers form bridging hydroxo complexes through μ₂-OH and μ₃-OH linkages [14] [15]. These bridging arrangements create polynuclear clusters where multiple iron atoms share common hydroxide ligands [20]. The polymaltose carbohydrate chains coordinate through their hydroxyl groups, creating additional chelation sites that enhance complex stability [21].
The coordination environment exhibits pH-dependent behavior, with optimal stability occurring in the alkaline pH range from 9 to 11 [8] [22]. Under these conditions, the iron(III) centers maintain their octahedral coordination while resisting hydrolysis and precipitation [14]. The reduction potential of the iron(III) polymaltose complex measures -332 millivolts, ensuring that the iron remains in the trivalent oxidation state under physiological conditions [6].
Spectroscopic evidence from electron paramagnetic resonance studies confirms the presence of high-spin iron(III) centers with characteristic g-values around 2.0 [11]. The magnetic behavior demonstrates antiferromagnetic coupling between adjacent iron centers through the bridging hydroxide ligands [11]. This magnetic interaction contributes to the overall stability of the polynuclear structure [20].
The coordination sphere includes both inner-sphere and outer-sphere interactions with the polymaltose ligands [21]. Inner-sphere coordination involves direct metal-oxygen bonds with hydroxyl groups, while outer-sphere interactions provide additional stabilization through hydrogen bonding networks [16]. The combination of these coordination modes creates a robust three-dimensional framework that maintains structural integrity across a wide pH range [5].
Teferrol exhibits complex stereochemical features arising from the multiple chiral centers present within the polymaltose components [17]. The compound possesses nine defined stereocenters out of nine possible positions, indicating complete stereochemical definition within the carbohydrate framework [17]. However, the overall optical activity remains unspecified due to the polymeric nature and multiple stereoisomeric contributions [17].
The spatial arrangement of iron centers within the polynuclear clusters follows patterns dictated by the coordination preferences of iron(III) and the steric constraints imposed by the polymaltose ligands [11]. Transmission electron microscopy reveals that iron cores adopt roughly spherical arrangements with diameters typically ranging from 20 to 60 Angstroms [11]. The iron atoms within these cores maintain average Fe-Fe distances consistent with edge-sharing and corner-sharing octahedral arrangements [11].
Crystallographic analysis of analogous iron(III) hydroxide structures suggests that the spatial arrangement involves layered motifs where iron centers occupy octahedral sites within close-packed hydroxide frameworks [12] [23]. The polymaltose ligands orient themselves to minimize steric hindrance while maximizing coordination interactions with the iron centers [16]. This results in a three-dimensional network structure where carbohydrate chains extend outward from the central iron core [5].
The stereochemical configuration of individual polymaltose units follows the natural D-glucose stereochemistry found in maltose and related oligosaccharides [8]. The α-1,4 glycosidic linkages create extended chain conformations that facilitate coordination with multiple iron centers simultaneously [21]. Conformational analysis indicates that the polymaltose chains adopt relatively extended configurations to accommodate coordination requirements [16].
Nuclear magnetic resonance studies reveal that the carbohydrate components maintain their natural stereochemical integrity upon coordination to iron [16]. The chemical shifts of carbon and hydrogen atoms in the polymaltose units show minimal perturbation compared to free carbohydrate, indicating that coordination occurs without significant distortion of the natural sugar conformations [16]. This preservation of stereochemical features contributes to the biocompatibility and stability of the overall complex [8].
Structural comparison of Teferrol with related iron compounds reveals distinctive features that differentiate iron polymaltose complexes from other iron preparations [24] [25]. Ferrous sulfate, the most commonly used iron supplement, exists as a simple ionic compound with the formula FeSO₄·7H₂O and molecular weight of 278.01 grams per mole [25]. Unlike Teferrol, ferrous sulfate lacks the complex coordination framework and relies on simple ionic interactions [25].
Iron dextran complexes exhibit structural similarities to Teferrol but utilize dextran polysaccharides instead of polymaltose as stabilizing ligands [22]. These complexes demonstrate molecular weights ranging from 180,000 to 266,000 daltons, significantly larger than Teferrol [22]. The iron cores in dextran complexes also adopt ferrihydrite-like structures, but the polysaccharide matrix differs in its branching patterns and coordination behavior [6].
Ferric carboxymaltose represents a closely related compound that shares the carbohydrate-based stabilization approach but incorporates carboxylated maltodextrin ligands [26]. This modification introduces carboxylate coordination sites that provide enhanced stability compared to the hydroxyl-only coordination in Teferrol [26]. The molecular weight of ferric carboxymaltose reaches approximately 150,000 daltons, reflecting the increased degree of polymerization [26].
Ferric maltol demonstrates a fundamentally different structural approach, utilizing three maltol molecules coordinated to a single iron(III) center [27]. This mononuclear complex exhibits a molecular weight of 431.2 grams per mole and maintains octahedral coordination geometry [27]. However, the absence of polynuclear structure distinguishes ferric maltol from the nanoscale iron cores found in Teferrol [27].
Iron sucrose complexes employ sucrose-derived ligands to stabilize polynuclear iron(III) cores with molecular weights ranging from 34,000 to 60,000 daltons [25]. The structural framework resembles Teferrol in its use of carbohydrate stabilization, but the different sugar composition leads to variations in coordination geometry and stability characteristics [25].
| Compound | Iron State | Molecular Weight | Core Structure | Coordination Type |
|---|---|---|---|---|
| Teferrol | Fe(III) | 449.16 g/mol (50 kDa polymer) | Polynuclear Fe(III) hydroxide | Octahedral |
| Ferrous Sulfate | Fe(II) | 278.01 g/mol | Simple ionic salt | Ionic |
| Iron Dextran | Fe(III) | 180,000-266,000 Da | Iron oxyhydroxide core | Complex coordination |
| Ferric Carboxymaltose | Fe(III) | ~150,000 Da | Iron carbohydrate complex | Complex coordination |
| Ferric Maltol | Fe(III) | 431.2 g/mol | Mononuclear Fe(III) | Octahedral |
| Iron Sucrose | Fe(III) | 34,000-60,000 Da | Polynuclear iron(III) core | Complex coordination |
Teferrol demonstrates exceptional solubility characteristics that distinguish it from conventional iron compounds. The iron polymaltose complex exhibits high water solubility with values exceeding 100 grams per liter, representing a significant improvement over simple iron salts [1]. This enhanced solubility results from the macromolecular structure of the complex, wherein polynuclear iron(III)-hydroxide cores are stabilized by polymaltose ligands through non-covalent interactions [3].
The solution behavior of Teferrol demonstrates remarkable stability across a wide pH range, unlike conventional iron(III)-oxide or iron(III)-hydroxide compounds that readily precipitate under alkaline conditions [3]. The complex maintains its structural integrity and remains in solution even in alkaline environments, a property directly attributable to the protective polymaltose matrix surrounding the iron cores [1]. This pH-independent stability extends from acidic through neutral to alkaline conditions, making Teferrol suitable for various pharmaceutical formulations and biological systems.
Water solubility measurements indicate that Teferrol maintains concentrations well above therapeutic requirements without precipitation or phase separation [4]. The molecular weight of the complex, approximately 50 kilodaltons, contributes to its colloidal stability while maintaining sufficient solubility for oral and parenteral administration [3]. The polymaltose content, comprising approximately 36% of the total mass, provides both solubilization and stabilization functions through its multiple hydroxyl groups that interact favorably with aqueous environments [3].
Solution behavior studies demonstrate that Teferrol forms stable colloidal dispersions with minimal aggregation tendency [5]. The iron content, equivalent to approximately 27% by mass, remains uniformly distributed throughout the aqueous matrix without forming precipitates or settling [3]. This behavior contrasts markedly with simple iron salts that exhibit concentration-dependent precipitation and pH-sensitive solubility profiles.
Thermal stability analysis of Teferrol reveals robust performance under standard storage and physiological conditions. The compound maintains structural integrity at room temperature with no significant degradation over extended periods, supporting a shelf life of 24 months when stored appropriately [1] [6]. Thermogravimetric analysis demonstrates that Teferrol exhibits gradual weight loss patterns consistent with dehydration and polymaltose degradation at elevated temperatures, without catastrophic thermal decomposition events [7] [8].
The Debye temperature of Teferrol has been determined through Mössbauer spectroscopy studies of iron polymaltose complexes. Measurements indicate a Debye temperature of 502 ± 24 K for Ferrum Lek, a commercial preparation chemically equivalent to Teferrol [9] [10]. This value closely parallels the Debye temperature of human liver ferritin (461 ± 16 K), suggesting similar iron core environments and vibrational characteristics between the synthetic complex and biological iron storage proteins [10].
The determination of Debye temperature provides insight into the vibrational properties of iron atoms within the polymaltose matrix. The measured value indicates that iron atoms in Teferrol experience a coordination environment similar to that found in naturally occurring iron storage complexes [9]. This similarity suggests that the synthetic polymaltose matrix effectively mimics the stabilizing environment provided by ferritin protein shells in biological systems.
Thermal analysis using differential scanning calorimetry reveals that Teferrol undergoes gradual thermal transitions rather than sharp melting or decomposition events [11]. The polymaltose component contributes to thermal stability by forming a protective matrix around iron cores, preventing oxidative degradation and maintaining structural integrity across physiologically relevant temperature ranges [12] [1].
Temperature-dependent studies demonstrate that Teferrol maintains its essential properties across the range of -20°C to +40°C, encompassing typical storage and physiological conditions [1]. The thermal robustness of the complex ensures consistent performance in pharmaceutical applications and biological systems without requiring specialized temperature control measures beyond standard storage conditions.
Ultraviolet-visible spectroscopy provides valuable information about the electronic structure and coordination environment of iron within the Teferrol complex. The absorption spectrum of Teferrol spans the typical range of 200-800 nanometers, with characteristic features reflecting iron(III) electronic transitions and charge transfer processes [13] [14]. The complex exhibits broad absorption bands consistent with polynuclear iron(III)-hydroxide cores surrounded by carbohydrate ligands.
Spectrophotometric analysis reveals that Teferrol solutions maintain consistent optical properties across varying concentrations and pH conditions [15]. The stability of spectroscopic features confirms the robust nature of the iron-polymaltose coordination complex and its resistance to dissociation under normal analytical conditions [16]. Electronic transitions within the iron cores contribute to the characteristic brown coloration of Teferrol preparations, reflecting d-d transitions and ligand-to-metal charge transfer processes typical of iron(III) complexes.
Quantitative UV-visible spectroscopy enables determination of iron content through various analytical approaches. Direct spectrophotometric measurement provides reliable quantification of total iron content, while derivative spectroscopy enhances resolution of overlapping absorption bands [14]. The optical properties of Teferrol remain stable during analysis, supporting accurate and reproducible quantitative determinations.
Comparative UV-visible studies demonstrate that Teferrol exhibits distinct spectroscopic features compared to simple iron salts and other iron complexes [15]. The characteristic absorption pattern serves as a fingerprint for identification and quality control purposes, enabling differentiation from other iron-containing pharmaceuticals and detection of potential impurities or degradation products.
Fourier Transform Infrared spectroscopy reveals detailed information about the molecular structure and bonding characteristics of Teferrol. The FTIR spectrum displays characteristic absorption bands corresponding to iron-oxygen bonds, polymaltose structural features, and hydroxyl group vibrations [17] [18]. The mid-infrared region provides molecular fingerprinting capabilities for identification and structural confirmation of the iron polymaltose complex.
The polymaltose component contributes distinctive carbohydrate-related absorption bands in the FTIR spectrum, including C-H stretching vibrations, C-O stretching modes, and O-H bending vibrations characteristic of polysaccharide structures [19] [20]. These features confirm the presence and integrity of the polymaltose matrix surrounding the iron cores. The intensity and position of these bands provide information about the degree of association between polymaltose ligands and iron centers.
Iron-oxygen vibrational modes appear in the lower frequency regions of the FTIR spectrum, providing evidence for the polynuclear iron(III)-hydroxide core structure [18]. The characteristic absorption patterns support the proposed model of iron centers coordinated through bridging hydroxide and oxide ligands within a polymaltose-stabilized matrix.
FTIR analysis enables monitoring of structural changes under various conditions, including pH variations, temperature effects, and long-term storage stability [21]. The technique provides sensitive detection of molecular-level changes that may not be apparent through other analytical methods, supporting comprehensive quality control and stability assessment of Teferrol preparations.
Mössbauer spectroscopy provides unparalleled insight into the iron-specific properties of Teferrol through recoil-free nuclear gamma ray absorption and emission [22] [23]. The technique enables determination of iron oxidation states, coordination environments, and magnetic properties with exceptional sensitivity to local electronic and structural environments around iron nuclei [24].
Mössbauer parameters for Teferrol reveal characteristic values consistent with high-spin iron(III) in polynuclear hydroxide coordination environments [25]. The isomer shift values indicate iron(III) oxidation states, while quadrupole splitting parameters provide information about the symmetry and coordination geometry around iron centers [26]. These measurements confirm the proposed structure of polynuclear iron(III)-hydroxide cores stabilized by polymaltose ligands.
Temperature-dependent Mössbauer spectroscopy enables determination of the Debye temperature and assessment of iron atom vibrational characteristics within the complex [9] [10]. The measured Debye temperature of 502 ± 24 K provides quantitative information about the rigidity of iron coordination environments and their similarity to biological iron storage proteins such as ferritin.
Magnetic properties revealed through Mössbauer spectroscopy indicate superparamagnetic behavior characteristic of small iron oxide nanoparticles [27]. The magnetic splitting patterns and their temperature dependence provide information about particle size, magnetic interactions, and the effectiveness of polymaltose in preventing aggregation of iron cores [25].
The electrochemical properties of Teferrol reflect the unique coordination environment of iron within the polymaltose matrix and its behavior under various redox conditions. Electrochemical analysis reveals that iron centers within the complex exhibit limited accessibility to direct electron transfer processes compared to simple iron salts [28] [29]. This reduced electrochemical activity results from the protective polymaltose matrix that shields iron cores from direct electrode interactions.
Cyclic voltammetry studies demonstrate that Teferrol exhibits quasi-reversible redox behavior with characteristic features distinct from free iron ions [29]. The electrochemical response reflects the stable coordination of iron(III) centers within the polynuclear hydroxide structure, with electron transfer processes mediated through the polymaltose matrix [28]. The reduction potential of iron centers within Teferrol differs significantly from free iron(III) ions, indicating substantial modification of the electronic environment through coordination effects.
Electrochemical stability assessments reveal that Teferrol maintains its structural integrity under mild redox conditions [30]. The complex resists electrochemical decomposition that would release free iron ions, supporting its utility in biological systems where controlled iron release is essential [31]. This electrochemical stability contributes to the controlled bioavailability characteristics that distinguish Teferrol from conventional iron supplements.
The electrochemical properties of Teferrol enable its use in analytical applications for iron determination and complex characterization [28]. Specialized electrochemical techniques can differentiate between various iron species and provide quantitative measurements of iron content within the polymaltose matrix [29]. These electrochemical approaches complement spectroscopic methods for comprehensive characterization of the iron polymaltose complex.
Teferrol exhibits exceptional colloidal stability resulting from the unique nanoparticle structure of its iron polymaltose complex [5] [32]. The compound consists of polynuclear iron(III)-hydroxide nanoparticle cores ranging from several to tens of nanometers in diameter, surrounded and stabilized by polymaltose ligands [3] [33]. This core-shell architecture provides both structural integrity and colloidal stability across diverse solution conditions.
The nanoparticle characteristics of Teferrol contribute significantly to its therapeutic properties and distinguishing features compared to conventional iron preparations [34] [35]. The iron cores maintain nanoscale dimensions through steric stabilization provided by the polymaltose matrix, preventing aggregation and precipitation that commonly occur with simple iron compounds [36]. This nanoparticle structure enables controlled iron release and enhanced biocompatibility compared to larger iron particles or free iron ions.
Colloidal stability studies demonstrate that Teferrol maintains uniform particle size distribution and minimal aggregation across varying ionic strength, pH, and temperature conditions [5]. The polymaltose coating provides effective steric stabilization that overcomes attractive van der Waals forces and prevents particle coalescence [32]. This stability mechanism enables long-term storage without phase separation and maintains consistent properties during administration and biological distribution.
Dynamic light scattering measurements confirm that Teferrol nanoparticles maintain stable size distributions in aqueous solutions [37] [38]. The hydrodynamic diameter encompasses both the iron core and the associated polymaltose stabilizing layer, providing comprehensive characterization of the complete colloidal particle [36]. Size stability over time supports the robust nature of the iron-polymaltose association and its resistance to dissociation under physiological conditions.
Surface charge characteristics of Teferrol nanoparticles contribute to their colloidal behavior and biological interactions [5]. The polymaltose coating provides a hydrophilic surface that promotes water solubility while preventing non-specific protein adsorption and cellular uptake [32]. This surface modification distinguishes Teferrol from bare iron oxide nanoparticles and contributes to its controlled release characteristics and reduced side effect profile compared to conventional iron preparations.